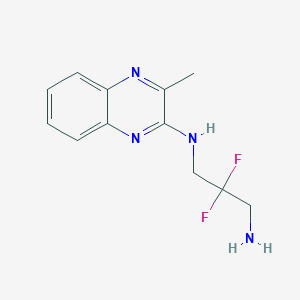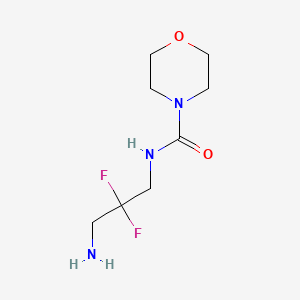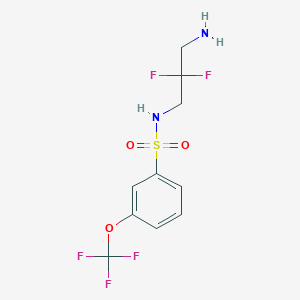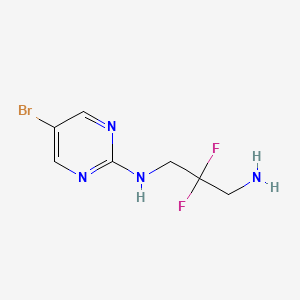
2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and function of B cells, which are a type of white blood cell that produces antibodies to fight infections. Inhibition of BTK has been shown to be effective in the treatment of various diseases, including autoimmune disorders and certain types of cancer.
Mécanisme D'action
2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine works by selectively inhibiting the activity of BTK. BTK plays a critical role in the signaling pathways of B cells, which are involved in the production of antibodies. Inhibition of BTK leads to a decrease in the production of antibodies, which can be beneficial in the treatment of autoimmune disorders and certain types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in humans, with a low incidence of adverse effects. In preclinical studies, this compound has been shown to reduce inflammation and tissue damage in animal models of autoimmune disorders. In addition, it has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine is a highly selective inhibitor of BTK, which makes it useful for studying the role of BTK in various biological processes. However, its high selectivity also means that it may not be effective against all diseases that involve B cells. In addition, its high potency may make it difficult to determine the optimal dosage for therapeutic use.
Orientations Futures
There are several potential future directions for research involving 2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine. One area of interest is the development of combination therapies that target multiple signaling pathways involved in the development and progression of autoimmune disorders and cancer. Another area of interest is the development of biomarkers that can predict response to this compound in individual patients. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloro-3-methylquinoxaline with 2,2-difluoropropylamine to produce an intermediate compound. This intermediate is then reacted with 1,3-diaminopropane to yield the final product, this compound. The synthesis of this compound has been described in detail in a patent application filed by Pfizer Inc.
Applications De Recherche Scientifique
2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in the treatment of various autoimmune disorders, including rheumatoid arthritis, lupus, and multiple sclerosis. In addition, it has also shown promising results in the treatment of certain types of cancer, such as mantle cell lymphoma and chronic lymphocytic leukemia.
Propriétés
IUPAC Name |
2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N4/c1-8-11(16-7-12(13,14)6-15)18-10-5-3-2-4-9(10)17-8/h2-5H,6-7,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPJFVOKPIOITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)
![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)
![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)




![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)
![2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645269.png)

![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)
